molecular formula C26H23ClK3N9O15S4 B1168554 Reactive yellow 185 CAS No. 111211-44-0

Reactive yellow 185

Cat. No.: B1168554
CAS No.: 111211-44-0
M. Wt: 982.5 g/mol
InChI Key:
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Description

Reactive Yellow 185 is a synthetic dye widely used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its bright yellow color and excellent fastness properties. The compound is characterized by its ability to form covalent bonds with fibers, resulting in high wash and light fastness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reactive Yellow 185 is synthesized through a series of chemical reactions involving aromatic compounds and reactive groups. The synthesis typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an amine, to form the azo dye.

    Introduction of Reactive Groups: The azo dye is further reacted with reactive groups, such as vinyl sulfone or monochlorotriazine, to introduce the reactive sites that enable the dye to form covalent bonds with fibers.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

    Mixing and Heating: The reactants are mixed and heated to specific temperatures to facilitate the reactions.

    Purification: The crude dye is purified through filtration, crystallization, and washing to remove impurities.

    Drying and Packaging: The purified dye is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Reactive Yellow 185 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl or amino groups in fibers.

    Hydrolysis: Under alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction typically occurs in the presence of an alkaline medium, such as sodium hydroxide, at elevated temperatures.

    Hydrolysis: Hydrolysis reactions are carried out in the presence of water and an alkaline medium.

Major Products Formed

    Covalent Dye-Fiber Complex: The primary product of the nucleophilic substitution reaction is a covalent bond between the dye and the fiber.

    Hydrolyzed Dye: The major product of hydrolysis is the hydrolyzed form of the dye, which is less reactive and does not bond with fibers.

Scientific Research Applications

Reactive Yellow 185 has a wide range of applications in scientific research, including:

    Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers due to its bright color and excellent fastness properties.

    Biological Staining: The dye is used in biological research for staining tissues and cells, allowing for better visualization under a microscope.

    Environmental Studies: this compound is used as a model compound in studies related to wastewater treatment and the removal of synthetic dyes from industrial effluents.

    Photocatalysis: The dye is used in research on photocatalytic degradation, where it serves as a target compound for testing the efficiency of photocatalysts.

Mechanism of Action

The mechanism of action of Reactive Yellow 185 involves the formation of covalent bonds with fibers. The reactive groups in the dye, such as vinyl sulfone or monochlorotriazine, react with nucleophilic groups in the fibers, such as hydroxyl or amino groups. This reaction forms a stable covalent bond, resulting in high wash and light fastness. The molecular targets are the hydroxyl and amino groups in the fibers, and the pathways involved include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Reactive Yellow 185 is compared with other reactive dyes, such as Reactive Yellow 145 and Reactive Yellow 86. The uniqueness of this compound lies in its specific reactive groups and the resulting fastness properties. Similar compounds include:

    Reactive Yellow 145: Known for its bright yellow color and good fastness properties, but with different reactive groups.

    Reactive Yellow 86: Another yellow dye with similar applications but different chemical structure and reactive groups.

This compound stands out due to its specific combination of reactive groups and the resulting high fastness properties, making it a preferred choice in the textile industry.

Properties

IUPAC Name

tripotassium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVMZGQILWKHN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClK3N9O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014711
Record name 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

982.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111211-44-0
Record name 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111211440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3)
Source European Chemicals Agency (ECHA)
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